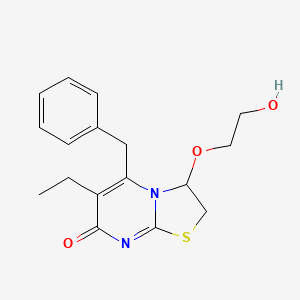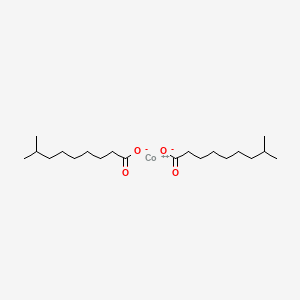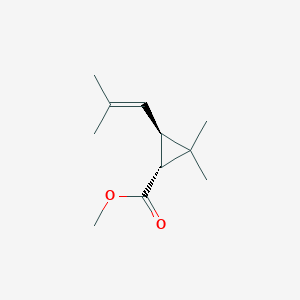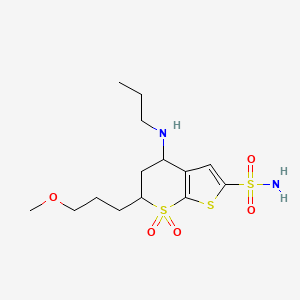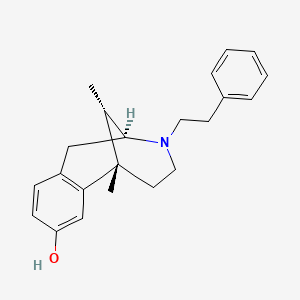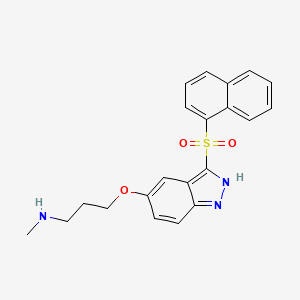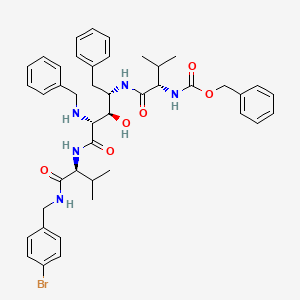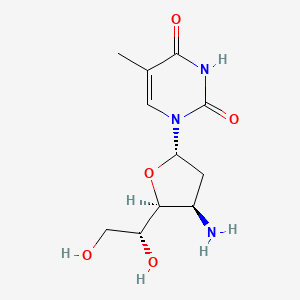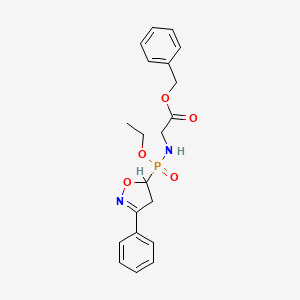
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester is a complex organic compound that features a unique combination of functional groups, including an isoxazoline ring, a phosphonoyl group, and a glycine benzyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester typically involves a multi-step process. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with olefins to form the isoxazoline ring . The phosphonoyl group can be introduced through a reaction with a suitable phosphonate reagent under controlled conditions . The final step involves the esterification of glycine with benzyl alcohol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester can undergo various chemical reactions, including:
Oxidation: The isoxazoline ring can be oxidized to form isoxazole derivatives.
Reduction: The phosphonoyl group can be reduced to a phosphine oxide under specific conditions.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like sulfuric acid or p-toluenesulfonic acid are used in transesterification reactions.
Major Products Formed
Oxidation: Isoxazole derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various ester derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester involves its interaction with specific molecular targets. The isoxazoline ring can interact with enzymes or receptors, potentially inhibiting their activity . The phosphonoyl group may participate in binding to metal ions or other biomolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
125674-72-8 |
|---|---|
Fórmula molecular |
C20H23N2O5P |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
benzyl 2-[[ethoxy-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphoryl]amino]acetate |
InChI |
InChI=1S/C20H23N2O5P/c1-2-26-28(24,20-13-18(22-27-20)17-11-7-4-8-12-17)21-14-19(23)25-15-16-9-5-3-6-10-16/h3-12,20H,2,13-15H2,1H3,(H,21,24) |
Clave InChI |
MXQZFOLRLJIWSN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1CC(=NO1)C2=CC=CC=C2)NCC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)

